

Crystal Structure Analysis of a Fluorinated Indazole Derivative: A Technical Overview

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Compound of Interest

Compound Name: **6-fluoro-3-methyl-1H-indazole**

Cat. No.: **B125520**

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Disclaimer: Detailed crystallographic data for **6-fluoro-3-methyl-1H-indazole** was not publicly available at the time of this report. This document presents a comprehensive analysis of a closely related structure, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, to provide insights into the crystallographic features of fluorinated indazoles. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into these molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide details the crystal structure analysis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a synthetic intermediate for cannabinoid analogues.^{[1][2]}

Molecular Structure

The molecule consists of an indazole ring system linked to a 4-fluorobenzyl group at the N1 position and a methyl carboxylate group at the C3 position.^{[1][2]} The indazole ring is nearly coplanar with the ester moiety, suggesting conjugation between the two.^{[1][2]} The molecule is comprised of two planar segments.^[1]

Crystallographic Data

The crystal structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n. [1][2] A summary of the crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[1][2]

Parameter	Value
Chemical Formula	C ₁₆ H ₁₃ FN ₂ O ₂
Formula Weight	284.28
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	5.04322 (3)
b (Å)	18.11509 (13)
c (Å)	14.46487 (10)
β (°)	90.4600 (6)
Volume (Å ³)	1321.45 (2)
Z	4
Temperature (K)	100
Radiation type	Cu Kα
Wavelength (Å)	1.54184
Calculated Density (Mg m ⁻³)	1.429
Absorption Coefficient (mm ⁻¹)	0.88
F(000)	592
Crystal Size (mm)	0.32 × 0.13 × 0.12
Reflections Collected	47493
Independent Reflections	2732
R_int	0.035
Final R indices [I > 2σ(I)]	R1 = 0.031, wR2 = 0.078
R indices (all data)	R1 = 0.031, wR2 = 0.078
Goodness-of-fit on F ²	1.03

Experimental Protocols

Synthesis and Crystallization

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through the nucleophilic substitution of the N-H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.[1][2]

For crystallization, the resulting compound was dissolved in ethyl acetate at a concentration of 3% (w/v) in a microvial. The vial was left undisturbed at room temperature for several months, which led to the formation of large, rod-shaped, colorless crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Rigaku XtaLAB Synergy diffractometer equipped with a HyPix-Arc 100 detector.[1] Data were collected using Cu K α radiation at a temperature of 100 K. The structure was solved using direct methods with SHELXT and refined by full-matrix least-squares on F² using SHELXL.[1][2] All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

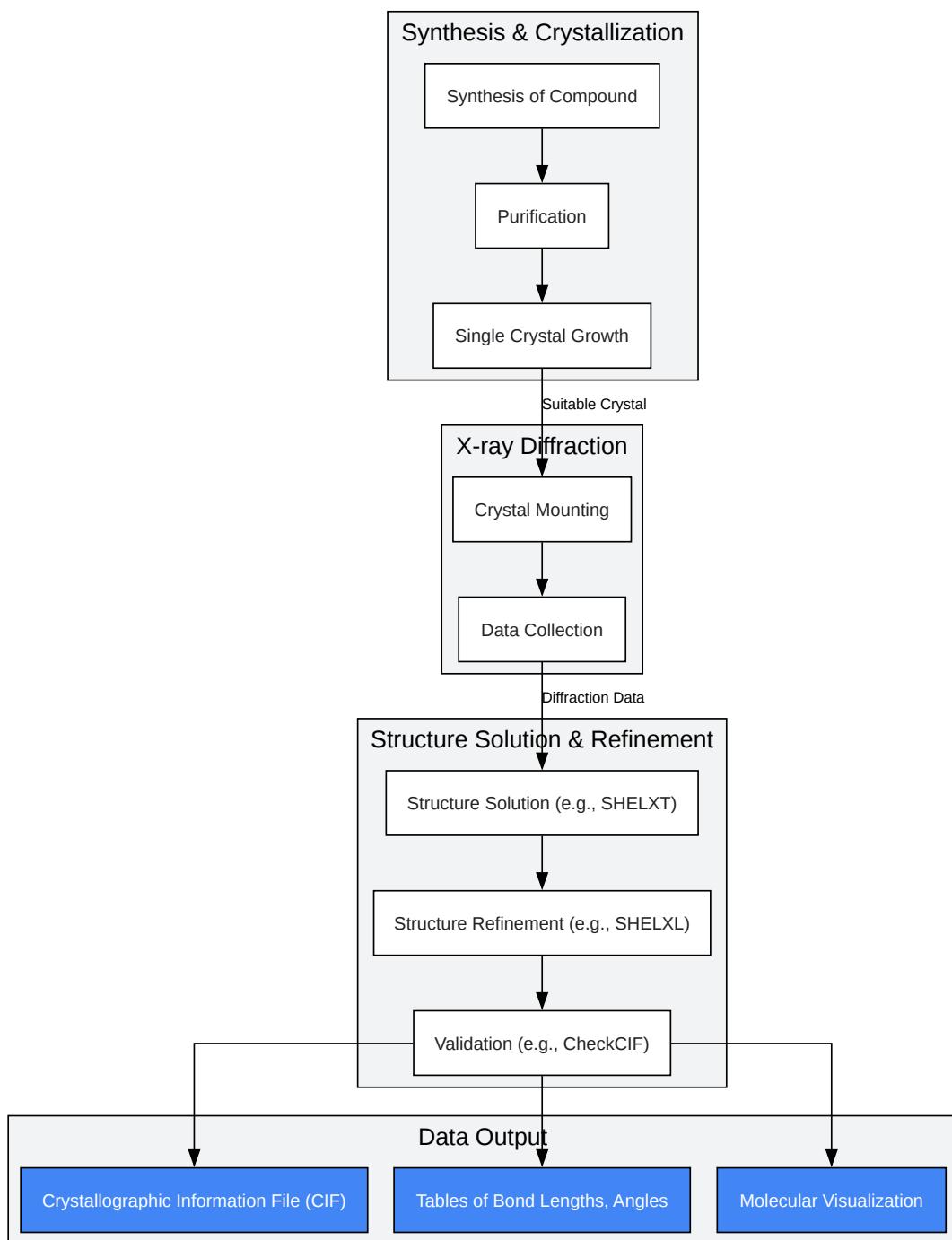
Structural Analysis and Intermolecular Interactions

The crystal packing of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is stabilized by weak intermolecular hydrogen-bond-like interactions.[1][2] Inversion-related dimers are formed through C13—H13 \cdots N2 and C6—H6A \cdots O15 interactions.[1] Additional non-classical hydrogen bonds and a weak C—H \cdots π interaction are also observed in the extended crystal structure.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like the fluorinated indazole derivative discussed.

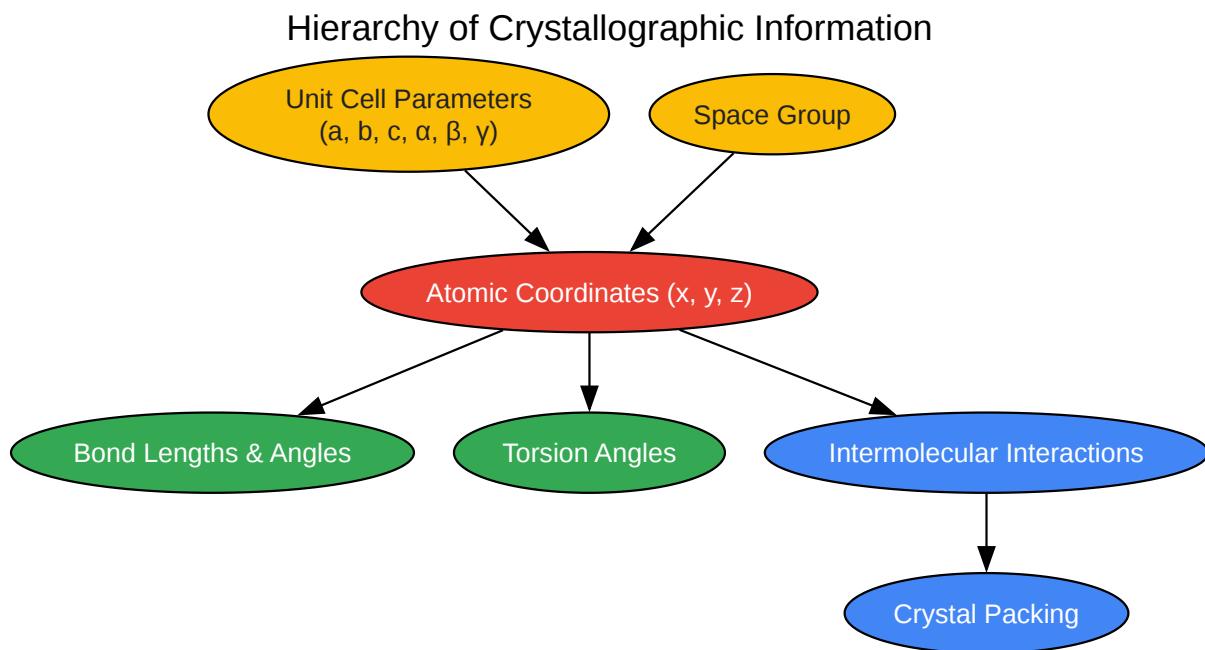
Workflow for Crystal Structure Analysis

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Caption: A flowchart illustrating the key stages of crystal structure analysis.

Logical Relationship of Crystallographic Analysis

The relationship between the different components of a crystallographic analysis is hierarchical, starting from the fundamental properties of the crystal and culminating in a detailed understanding of its atomic arrangement.



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Caption: The logical flow from basic crystal parameters to detailed structural insights.

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References

- 1. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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